molecular formula C17H18N2O4 B5794822 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5794822
M. Wt: 314.34 g/mol
InChI Key: YKIMPGKRFCJMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes involved in cellular processes. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to exhibit antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One of the areas of interest is the development of more efficient synthesis methods for 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide and its potential application in the treatment of various diseases. The development of more soluble derivatives of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide could also be explored to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 4-methoxybenzenecarboximidamide and 3-methylphenoxyacetic anhydride in the presence of a catalyst. The reaction yields 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide as a white crystalline solid with a melting point of 178-180°C.

Scientific Research Applications

4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-4-3-5-15(10-12)22-11-16(20)23-19-17(18)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMPGKRFCJMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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